Methyl 2-(5-methoxy-1-(phenylsulfonyl)-1H-indol-2-yl)-2-oxoacetate
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Overview
Description
Moxaverine is an organic compound with the chemical formula C20H21NO2 . It is known for its vasodilatory properties and is classified as a phosphodiesterase inhibitor. Moxaverine has been used in therapy to improve blood flow, particularly in ocular conditions such as age-related macular degeneration and primary open-angle glaucoma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Moxaverine involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-benzyl-3-ethyl-6,7-dimethoxyisoquinoline.
Reaction Conditions: The reaction typically involves the use of organic solvents and catalysts to facilitate the formation of the desired compound. Specific reaction conditions, such as temperature and pressure, are optimized to achieve high yields.
Industrial Production Methods: In industrial settings, the production of Moxaverine is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The process involves:
Raw Material Preparation: High-purity starting materials are prepared.
Reaction Optimization: Reaction conditions are carefully controlled to maximize yield and minimize by-products.
Purification: The final product is purified using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Moxaverine undergoes several types of chemical reactions, including:
Oxidation: Moxaverine can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert Moxaverine into its reduced forms.
Substitution: Moxaverine can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of Moxaverine.
Scientific Research Applications
Moxaverine has a wide range of scientific research applications, including:
Chemistry: Moxaverine is used as a model compound in studies of phosphodiesterase inhibition and vasodilation.
Biology: Research on Moxaverine’s effects on cellular processes, such as blood flow regulation and red blood cell rheology, is ongoing.
Industry: Moxaverine’s vasodilatory properties make it a candidate for use in formulations aimed at improving blood flow in various industrial applications.
Mechanism of Action
Moxaverine exerts its effects by inhibiting phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscle cells and vasodilation. The molecular targets include phosphodiesterase enzymes, and the pathways involved are related to cAMP signaling .
Comparison with Similar Compounds
Moxaverine is similar to other phosphodiesterase inhibitors, such as papaverine and sildenafil. it is unique in its specific chemical structure and its targeted effects on ocular blood flow. Similar compounds include:
Papaverine: Another phosphodiesterase inhibitor with vasodilatory properties.
Sildenafil: Known for its use in treating erectile dysfunction, sildenafil also inhibits phosphodiesterase enzymes.
Theophylline: A bronchodilator that also acts as a phosphodiesterase inhibitor.
Moxaverine’s uniqueness lies in its specific application in improving ocular blood flow and its distinct chemical structure .
Properties
IUPAC Name |
methyl 2-[1-(benzenesulfonyl)-5-methoxyindol-2-yl]-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6S/c1-24-13-8-9-15-12(10-13)11-16(17(20)18(21)25-2)19(15)26(22,23)14-6-4-3-5-7-14/h3-11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYLKWOYEUIMAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=C2)C(=O)C(=O)OC)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559627 |
Source
|
Record name | Methyl [1-(benzenesulfonyl)-5-methoxy-1H-indol-2-yl](oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121268-84-6 |
Source
|
Record name | Methyl [1-(benzenesulfonyl)-5-methoxy-1H-indol-2-yl](oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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